molecular formula C10H13Cl2N B1369058 (3,4-Dichloro-benzyl)-isopropyl-amine CAS No. 69957-82-0

(3,4-Dichloro-benzyl)-isopropyl-amine

Cat. No.: B1369058
CAS No.: 69957-82-0
M. Wt: 218.12 g/mol
InChI Key: GOHUXVZHCOOEAK-UHFFFAOYSA-N
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Description

(3,4-Dichloro-benzyl)-isopropyl-amine is an organic compound characterized by the presence of two chlorine atoms on the benzyl ring and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloro-benzyl)-isopropyl-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as dibenzoyl peroxide and triethanolamine can be used to enhance the reaction rate and yield .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

(3,4-Dichloro-benzyl)-isopropyl-amine has been utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dichloro-benzyl)-isopropyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The pathways involved include inhibition of nucleic acid synthesis and disruption of cell membrane integrity .

Comparison with Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • 3,4-Dichlorobenzyl bromide
  • 3,4-Dichlorotoluene

Comparison: (3,4-Dichloro-benzyl)-isopropyl-amine is unique due to the presence of the isopropylamine group, which imparts different chemical and biological properties compared to its analogs. For instance, the isopropylamine group can enhance the compound’s solubility and reactivity, making it more suitable for certain applications .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHUXVZHCOOEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589337
Record name N-[(3,4-Dichlorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69957-82-0
Record name N-[(3,4-Dichlorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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